Moracin P
Overview
Description
Moracin P is a 2-arylbenzofuran isolated from the Mori Cortex Radicis . It exhibits potent in vitro inhibitory activity against hypoxia-inducible factor (HIF-1) and reduces oxygen-glucose deprivation (OGD)-induced reactive oxygen species (ROS) production . It has neuroprotective and anti-inflammatory effects .
Synthesis Analysis
The first total synthesis of Moracin P was achieved using a Sonogashira cross-coupling reaction followed by in situ cyclization . Moracin P was traced to the phenylpropanoid pathway, and a putative biosynthetic pathway of moracins was proposed .Molecular Structure Analysis
Moracin P has a molecular formula of C19H18O5 . It is based on a benzofuran heterocycle . The structure-activity relationship analysis showed the importance of the 2-arylbenzofuran ring and the ®-configuration of the core scaffold .Chemical Reactions Analysis
Moracin P was traced to the phenylpropanoid pathway . It reduces ROS production in OGD-induced cell death . The radical scavenging of Moracin P against HOc and HOO radicals was evaluated by thermodynamic and kinetic calculations .Physical And Chemical Properties Analysis
Moracin P has a molecular weight of 326.3 g/mol . It has a molecular formula of C19H18O5 .Scientific Research Applications
1. Antispasmodic Activity
- Summary of Application: Moracin P, along with other phenolic compounds, was isolated from the methanol extract of Morus nigra root bark. These compounds were identified as strong antispasmodic agents on isolated rat ileum and tracheal smooth muscles .
- Methods of Application: The compounds were isolated through an extensive chromatographic purification process. The antispasmodic activity was tested on isolated rat ileum and tracheal smooth muscles .
- Results: Moracin P, along with other compounds, showed strong antispasmodic activity. This suggests that these compounds could be valuable antispasmodic agents .
2. Radical Scavenging Activity
- Summary of Application: Moracin P, along with other moracins, has been studied for its radical scavenging activity. This activity is important for antioxidant properties .
- Methods of Application: The radical scavenging activity of moracin P was evaluated by thermodynamic and kinetic calculations in the gas phase as well as in water and pentyl ethanoate solvents .
- Results: The overall rate constants for the HO radical scavenging in the gas phase and the physiological environments are in the range of 10^11 to 10^10 M^-1 s^-1, respectively .
3. Gastrointestinal Cancer Therapeutics
- Summary of Application: Moracin P has been found to induce ER stress and promote apoptosis in gastric cancer cells, confirming its potential to inhibit tumor cell growth in vitro and in vivo .
- Methods of Application: The specific methods of application or experimental procedures are not detailed in the source .
- Results: Moracin P was found to inhibit tumor cell growth in vitro and in vivo .
4. Neuroprotective Activity
- Summary of Application: Moracin P, along with other benzofuran-type stilbenes, showed significant neuroprotective activity against glutamate-induced cell death in SK-N-SH cells .
- Methods of Application: The specific methods of application or experimental procedures are not detailed in the source .
- Results: Moracin P demonstrated a remarkable inhibition of the acetic acid-induced pain .
5. Oxidative Stress Reduction
- Summary of Application: Moracin P has been studied for its ability to reduce oxidative stress .
- Methods of Application: The specific methods of application or experimental procedures are not detailed in the source .
- Results: Moracin P was found to offer protection against oxidative stress, and cell viability was found restored to that of control on pre-incubation with Moracin P .
6. Antidiabetic Properties
- Summary of Application: Moracin P, along with other arylbenzofurans from the root bark of Morus mesozygia Stapf, has been found to have antidiabetic properties .
- Methods of Application: The antidiabetic properties of Moracin P were evaluated through in vitro and in silico studies .
- Results: Moracin P was found to be a better inhibitor of α-glucosidase compared to acarbose, with in vitro IC 50 values of 16.6 µM . It also demonstrated moderate inhibition of dipeptidyl peptidase-4 (DPP4) .
7. Cytoprotective Effect
- Summary of Application: Moracin P has been found to exhibit a cytoprotective effect against doxorubicin-induced myocardial toxicity in H9c2 cells .
- Methods of Application: The specific methods of application or experimental procedures are not detailed in the source .
- Results: Moracin P exhibited a cytoprotective effect with an EC 50 value of 8.8 µM .
8. Anti-Inflammatory Properties
- Summary of Application: Moracin P, along with moracin O, has been found to have anti-inflammatory properties. These compounds target the NF‑κB pathway, which is involved in inflammation .
- Methods of Application: The anti-inflammatory properties of Moracin P were evaluated using a 4T1 breast cancer cell line that expresses the firefly luciferase gene under the control of an NF‑κB response element .
- Results: Moracin P was found to strongly suppress NF‑κB activity without affecting cell viability . This suggests that Moracin P could be a potential candidate for the development of novel anti-inflammatory drugs .
Future Directions
Moracin P has been found to induce ER stress and promote apoptosis in gastric cancer cells, confirming its potential to inhibit tumor cell growth in vitro and in vivo . These findings highlight the therapeutic potential of Morus alba L. monomers in gastrointestinal cancers, especially focusing on Moracin P as a potent inducer of ER stress and apoptosis .
properties
IUPAC Name |
5-(6-hydroxy-7,7-dimethyl-5,6-dihydrofuro[3,2-g]chromen-2-yl)benzene-1,3-diol | |
---|---|---|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C19H18O5/c1-19(2)18(22)7-11-3-10-6-15(23-16(10)9-17(11)24-19)12-4-13(20)8-14(21)5-12/h3-6,8-9,18,20-22H,7H2,1-2H3 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
QFUCSEIKNTUPPA-UHFFFAOYSA-N | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1(C(CC2=C(O1)C=C3C(=C2)C=C(O3)C4=CC(=CC(=C4)O)O)O)C | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C19H18O5 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
326.3 g/mol | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Product Name |
Moracin P | |
CAS RN |
102841-46-3 | |
Record name | 5-[(6R)-6,7-Dihydro-6-hydroxy-7,7-dimethyl-5H-furo[3,2-g][1]benzopyran-2-yl]-1,3-benzenediol | |
Source | European Chemicals Agency (ECHA) | |
URL | https://echa.europa.eu/information-on-chemicals | |
Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |
Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |
Record name | Moracin P | |
Source | Human Metabolome Database (HMDB) | |
URL | http://www.hmdb.ca/metabolites/HMDB0040315 | |
Description | The Human Metabolome Database (HMDB) is a freely available electronic database containing detailed information about small molecule metabolites found in the human body. | |
Explanation | HMDB is offered to the public as a freely available resource. Use and re-distribution of the data, in whole or in part, for commercial purposes requires explicit permission of the authors and explicit acknowledgment of the source material (HMDB) and the original publication (see the HMDB citing page). We ask that users who download significant portions of the database cite the HMDB paper in any resulting publications. | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
Precursor scoring | Relevance Heuristic |
---|---|
Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Citations
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.